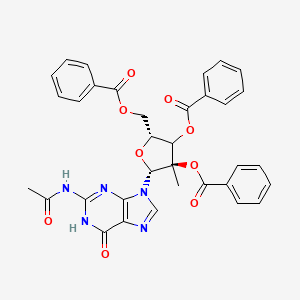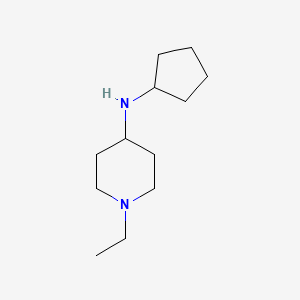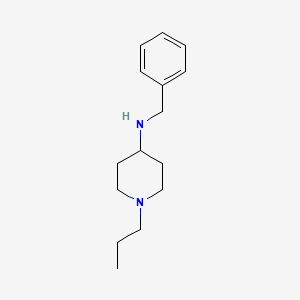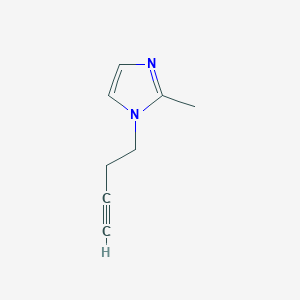
1-(but-3-yn-1-yl)-2-methyl-1H-imidazole
Descripción general
Descripción
The compound “1-(but-3-yn-1-yl)-2-methyl-1H-imidazole” is a derivative of imidazole, which is a heterocyclic compound. This compound has a but-3-yn-1-yl group attached to the nitrogen atom and a methyl group attached to one of the carbon atoms in the imidazole ring .
Synthesis Analysis
While specific synthesis methods for “1-(but-3-yn-1-yl)-2-methyl-1H-imidazole” were not found, there are related compounds that have been synthesized. For instance, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps .Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activities
- Anti-Candida Agents: N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have shown potent anti-Candida activities, suggesting potential as antifungal azoles (Di Santo et al., 2005).
- Antimycotic Properties: Imidazole derivatives, including those related to 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole, have been found effective against various fungi and Gram-positive bacteria (Heeres & van Cutsem, 1981).
- Broad-Spectrum Antibacterial Activity: Imidazole-based 1,4-naphthoquinones have exhibited antibacterial and antifungal properties, potentially useful in multi-drug resistant infections (Choudhari et al., 2020).
Industrial and Chemical Applications
- Fuel Cell Technology: Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole membranes for high-temperature proton-conducting polymer electrolytes in fuel cells (Schechter & Savinell, 2002).
- Nitrogen-Rich Gas Generators: Synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds has applications in gas generators, with significant energy potential (Srinivas et al., 2014).
- Corrosion Inhibition: Benzimidazole bearing 1, 3, 4-oxadiazoles, structurally related to imidazoles, demonstrate corrosion inhibition properties for mild steel in acidic environments (Ammal et al., 2018).
Catalytic and Synthetic Applications
- Hydroamination Catalysis: Imidazole compounds have been used as catalysts in hydroamination reactions, demonstrating high efficiency and selectivity (Zhang et al., 2009).
- Biodiesel Production: 1-Methyl-3-butyl imidazole hydroxide ionic liquid, a derivative of imidazole, has been used as an effective catalyst for biodiesel production from waste oil (Zhang et al., 2013).
- Synthetic Transformations: Imidazole 3-oxides derived from amino acid esters have been synthesized, showing potential for various chemical transformations (Jasiński et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1-but-3-ynyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-4-6-10-7-5-9-8(10)2/h1,5,7H,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIMEHPUNJRYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-3-yn-1-yl)-2-methyl-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1462102.png)
amine](/img/structure/B1462103.png)
amine](/img/structure/B1462106.png)

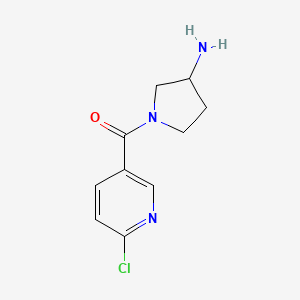

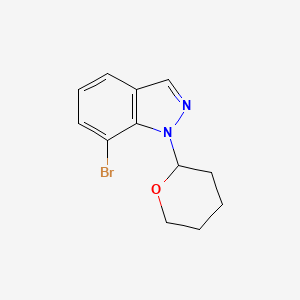
![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)
![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)

